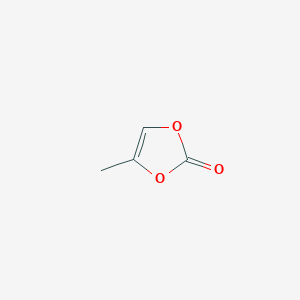
4-Methyl-1,3-dioxol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,3-dioxol-2-one is a cyclic carbonate compound with the molecular formula C4H6O3. It is a colorless, odorless, and flammable liquid that is soluble in water and various organic solvents. This compound is used in various industrial applications, including as a solvent, plasticizer, and intermediate in organic synthesis .
Méthodes De Préparation
4-Methyl-1,3-dioxol-2-one can be synthesized through several methods. One common method involves the reaction of propylene glycol with phosgene to produce hydroxyisopropyl chloroformate, which is then converted to propylene carbonate by the action of sodium hydroxide. The final product is obtained through distillation under reduced pressure . Another method involves the reaction of acetoin with chloroformate in the presence of a catalyst, followed by chlorination and rectification to achieve high purity .
Analyse Des Réactions Chimiques
4-Methyl-1,3-dioxol-2-one undergoes various chemical reactions, including:
Applications De Recherche Scientifique
4-Methyl-1,3-dioxol-2-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methyl-1,3-dioxol-2-one involves its ability to form stable intermediates and reactive species that participate in various chemical reactions. In lithium-ion batteries, it acts as an electrolyte additive, forming a stable solid electrolyte interface that improves battery performance by providing ion channels for facile lithium-ion transport and protecting the electrodes from degradation .
Comparaison Avec Des Composés Similaires
4-Methyl-1,3-dioxol-2-one can be compared with similar cyclic carbonates such as:
4,5-Dimethyl-1,3-dioxol-2-one: This compound is used in similar applications but has different physicochemical properties and reactivity.
Vinylene Carbonate: Another cyclic carbonate used in lithium-ion batteries, but with different stability and performance characteristics.
4-Chloromethyl-5-methyl-1,3-dioxol-2-one: Used as an intermediate in pharmaceutical synthesis, similar to this compound, but with distinct reactivity due to the presence of a chlorine atom.
This compound stands out due to its versatility in various applications, particularly in the field of lithium-ion batteries and pharmaceutical synthesis.
Propriétés
IUPAC Name |
4-methyl-1,3-dioxol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c1-3-2-6-4(5)7-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXOPVULXOEHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
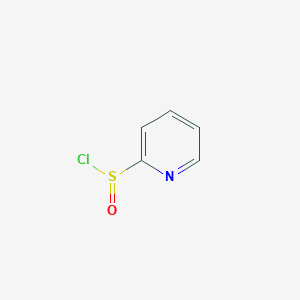
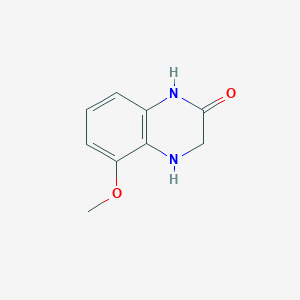
![N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13678247.png)
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)
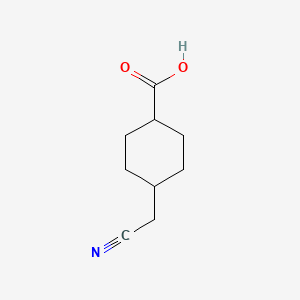

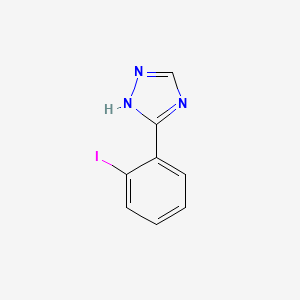
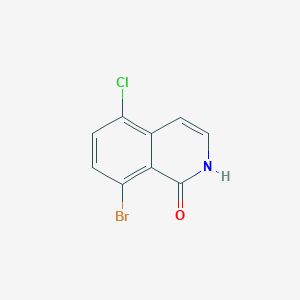

![2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678288.png)


![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate hydrochloride](/img/structure/B13678302.png)
![2-(3-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678303.png)
